3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitro compounds with aldehydes or activated ketones. One common method includes the reaction of primary nitro compounds with aldehydes in a 1:2 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-catalyzed cycloaddition reactions. For example, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate reaction conditions . This method is advantageous due to its high yield and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include primary nitro compounds, aldehydes, and activated ketones. Reaction conditions often involve the use of catalysts such as AuCl3 or CuCl, and the reactions are typically carried out under moderate temperatures .
Major Products Formed
The major products formed from these reactions are various substituted isoxazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole include other isoxazole derivatives such as:
- 3,5-Disubstituted isoxazoles
- Isoxazole-4-carbaldehydes
- Isoxazoline-N-oxides
Uniqueness
What sets this compound apart is its unique combination of the pyrrolo and isoxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2O/c1-8-4-2-3-5-9(8)11-10-6-7-13-12(10)15-14-11/h2-5,13H,6-7H2,1H3 |
InChI Key |
NHXZBETZEBICRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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